
D-Leucine
Overview
Description
D-Leucine: is an enantiomer of the essential amino acid leucine, which is a branched-chain amino acid. It is one of the two stereoisomers of leucine, the other being L-leucine. This compound is not as commonly found in nature as L-leucine, but it has significant applications in various fields, including biochemistry, medicine, and industry. It is known for its role in protein synthesis and metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Leucine can be synthesized through the enantioselective amination of 2-oxo acids using D-amino acid dehydrogenase.
Flow Nanoprecipitation: This method involves the flash nanoprecipitation of size-controlled this compound nanoparticles for spray-drying formulations.
Industrial Production Methods:
Fermentation: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms that overproduce this compound.
Enzymatic Synthesis: Enzymatic methods using D-amino acid dehydrogenase and glucose dehydrogenase for NADPH regeneration are also employed for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Leucine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, especially at the amino group or carboxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Keto acids, aldehydes.
Reduction Products: Amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
D-Leucine in Epilepsy Research
Recent studies have highlighted the potential of this compound in treating epilepsy. Research conducted by Johns Hopkins University demonstrated that this compound could significantly halt seizures in animal models. The study found that mice pretreated with this compound exhibited greater resistance to induced seizures compared to those receiving a placebo. Notably, this compound was effective in terminating ongoing seizures even at low doses, outperforming traditional sedatives like diazepam by allowing quicker recovery without the associated drowsiness .
Case Study: Seizure Resistance
- Study Design : Mice were pretreated with this compound before inducing seizures via electrical stimulation.
- Findings : Mice treated with this compound showed:
- Higher thresholds for seizure induction.
- Faster recovery post-seizure compared to controls.
- No interaction with known seizure signaling pathways, suggesting a novel mechanism of action.
This compound in Neurodegenerative Diseases
This compound's role extends into neurodegenerative disease research, particularly concerning Parkinson's disease. A recent study reported that acetyl-DL-leucine, a modified form of this compound, halted the progression of Parkinson's disease in its early stages among two patients. The therapy not only prevented the onset of full-blown Parkinson's but also improved specific biomarkers associated with the disease .
Case Study: Parkinson's Disease Intervention
- Participants : Two individuals with REM Sleep Behavior Disorder (a prodromal stage of Parkinson's).
- Intervention : Administration of acetyl-DL-leucine (5 g/day) over 22 months.
- Results :
- Stabilization or improvement in clinical severity.
- Reduction in specific biomarkers indicative of disease progression.
Antimicrobial and Anticancer Properties
This compound has also been investigated for its antibacterial and anticancer properties. A study focused on a modified peptide incorporating this compound showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and significant cytotoxic effects on lung cancer cells .
Research Findings: Antimicrobial Peptide Development
- Peptide Modification : Introduction of this compound into a parent peptide sequence.
- Results :
- Increased efficacy against Gram-positive bacteria.
- Complete eradication of lung cancer cells at low concentrations with minimal toxicity to normal cells.
Potential Mechanisms and Future Directions
The mechanisms through which this compound exerts its effects are still being elucidated. Its ability to interact with neuronal signaling pathways differently from conventional treatments opens avenues for developing new therapeutic strategies for conditions like epilepsy and neurodegeneration. Additionally, ongoing research into its antimicrobial properties may lead to novel treatments for resistant bacterial strains.
Summary Table: Applications of this compound
Mechanism of Action
D-Leucine exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for protein synthesis and cellular growth. This compound binds to specific receptors and activates mTORC1, leading to increased protein synthesis and inhibition of protein degradation . Additionally, this compound promotes energy metabolism by enhancing glucose uptake, mitochondrial biogenesis, and fatty acid oxidation .
Comparison with Similar Compounds
L-Leucine: The most common form of leucine, essential for protein synthesis and metabolic functions.
D-Isoleucine: Another branched-chain amino acid with similar properties but different metabolic pathways.
D-Valine: A branched-chain amino acid with distinct bioactivities and applications.
Comparison:
Uniqueness: D-Leucine is unique in its ability to activate the mTOR signaling pathway more effectively than its L-isomer.
Metabolic Pathways: While L-leucine is primarily involved in protein synthesis and muscle metabolism, this compound has additional roles in metabolic studies and therapeutic applications.
This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields. Its ability to activate key signaling pathways and its role in the synthesis of important bioactive compounds highlight its significance in research and development.
Biological Activity
D-Leucine, a non-proteinogenic amino acid, has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical implications, and research findings.
Overview of this compound
This compound is the D-enantiomer of leucine, an essential branched-chain amino acid (BCAA) that plays critical roles in protein synthesis, metabolism, and energy production. Unlike its L-counterpart, this compound has distinct biological properties that have been investigated in various studies.
-
Neuroprotective Effects :
- This compound has been shown to exhibit neuroprotective properties, particularly in models of epilepsy. Research indicates that this compound can halt seizures by interacting with neuronal pathways differently than traditional anti-seizure medications. In experiments with mice, this compound effectively interrupted ongoing seizures and demonstrated faster recovery without the sedative side effects associated with other treatments like diazepam .
-
Antioxidant Activity :
- Studies have indicated that this compound can reduce oxidative stress in cells. For instance, it has been shown to protect oocytes from chronic psychological stress by inducing the expression of heme oxygenase-1 (HO-1) and superoxide dismutase (SOD2), thereby mitigating the effects of reactive oxygen species (ROS) .
-
Potential in Parkinson's Disease :
- Clinical observations suggest that acetyl-DL-leucine may halt the progression of Parkinson's disease in early stages. A study involving two patients reported significant improvements in disease markers after treatment with acetyl-DL-leucine over 22 months. Imaging data revealed reversible changes in brain pathology, indicating a potential disease-modifying effect .
Table 1: Summary of Key Studies on this compound
Case Study Highlights
- Seizure Resistance : In a controlled study at Johns Hopkins, mice pretreated with this compound showed increased resistance to induced seizures compared to control groups. This suggests a novel mechanism for seizure management that could lead to new therapeutic strategies for epilepsy .
- Parkinson's Disease Intervention : The case reports from Marburg highlighted how acetyl-DL-leucine not only stabilized but potentially reversed some neurological deficits in patients at risk for Parkinson's disease. This finding opens avenues for further clinical trials aimed at understanding the long-term effects of this treatment .
Q & A
Basic Research Questions
Q. Q1. What analytical techniques are recommended for confirming the enantiomeric purity of D-Leucine in synthesized samples?
To ensure enantiomeric purity, researchers should employ complementary methods:
- Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-based columns) can resolve D- and L-leucine. Retention time comparisons against certified standards are critical .
- Polarimetry : Measure specific optical rotation (e.g., [α]²⁰D = -15.9° ± 1.0° for this compound in 6N HCl) and compare with literature values. Strict temperature and concentration controls are necessary to minimize experimental error .
- Nuclear Magnetic Resonance (NMR) : Use chiral derivatizing agents (e.g., Mosher’s acid) to differentiate enantiomers via distinct chemical shifts in ¹H or ¹³C spectra .
Q. Q2. How does the specific rotation of this compound compare to its L-enantiomer, and what experimental parameters must be controlled during polarimetric analysis?
this compound exhibits a negative specific rotation ([α]²⁰D ≈ -15.9° in 6N HCl), while L-leucine shows a positive value of similar magnitude. Key experimental controls include:
- Solvent Consistency : Use standardized HCl concentrations to avoid solvent-induced optical activity variations.
- Temperature Stability : Maintain ±0.1°C during measurements, as thermal fluctuations alter rotation values.
- Sample Purity : Impurities >0.2% (e.g., moisture, residual solvents) can skew results; thermogravimetric analysis (TGA) is recommended for pre-screening .
Advanced Research Questions
Q. Q3. What experimental strategies can be employed to reconcile contradictory findings regarding this compound's anticonvulsant effects in different phases of the circadian cycle?
In a kainic acid-induced epilepsy model, this compound reduced seizures during the dark cycle but not chronically. To address this discrepancy:
- Circadian-Controlled Designs : Use automated seizure monitoring systems (e.g., EEG telemetry) with time-stamped data to correlate efficacy with light/dark phases .
- Receptor Profiling : Investigate interactions with circadian regulators (e.g., pineal gland melatonin pathways) via knockout models or receptor-binding assays (e.g., Tas1R2/R3 taste receptors implicated in seizure modulation) .
- Dose-Timing Studies : Administer this compound at zeitgeber time (ZT) intervals to isolate circadian-dependent pharmacokinetics .
Q. Q4. In ion mobility spectrometry (IMS) studies of this compound, how can researchers account for discrepancies between predicted and observed resolving power values?
A 5% error was observed between predicted (R = 1.50) and experimental (R = 1.43) resolving power for this compound/6-aminocaproic acid separation. Methodological adjustments include:
- Cross-Section Calibration : Use calibrants with known collision cross-sections (CCS) to refine predictive algorithms (e.g., Equation 4 in ) .
- Buffer Gas Optimization : Adjust helium/nitrogen ratios to improve ion-neutral collision dynamics, reducing peak tailing .
- Machine Learning Integration : Train models on experimental CCS databases to enhance resolution predictions for non-canonical amino acids .
Q. Q5. How can crystallography studies elucidate the incorporation behavior of this compound in L-valine matrices, and what analytical techniques validate these interactions?
In L-valine (L-Val) crystallization, this compound (D-Leu) exhibits distinct incorporation patterns compared to L-leucine. Key approaches:
- X-ray Diffraction (XRD) : Analyze crystal lattice distortions caused by D-Leu incorporation; compare with pure L-Val reference data .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects melting point variations, reflecting enantiomer-induced crystal defects .
- Isotopic Labeling : Use ¹⁵N-labeled D-Leu to track incorporation efficiency via solid-state NMR .
Properties
IUPAC Name |
(2R)-2-amino-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046347 | |
Record name | (2R)-2-Amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.5 mg/mL | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-38-1 | |
Record name | D-Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Leucine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2R)-2-Amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-LEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 288 °C | |
Record name | D-Leucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01746 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Leucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.